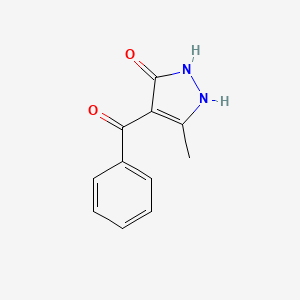
4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a benzoyl group attached to a pyrazolone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of benzoylacetone with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include substituted pyrazolones, hydrazine derivatives, and other functionalized compounds .
科学的研究の応用
4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways:
Free Radical Scavenging: The compound neutralizes reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Neuroprotection: By scavenging free radicals, it protects neurons from ischemic damage and other neurodegenerative processes.
類似化合物との比較
Aminophenazone: A pyrazolone derivative with analgesic and anti-inflammatory properties.
Norphenazone: Another pyrazolone compound with similar pharmacological activities.
Uniqueness: 4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one stands out due to its specific structural features and the presence of a benzoyl group, which imparts unique chemical properties and enhances its biological activity .
特性
CAS番号 |
64598-56-7 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
4-benzoyl-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H10N2O2/c1-7-9(11(15)13-12-7)10(14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13,15) |
InChIキー |
PTCJJVUWVYVXEH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NN1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


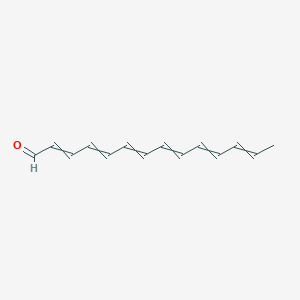
![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)

![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)
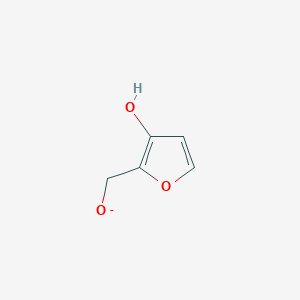
sulfanium bromide](/img/structure/B14508377.png)
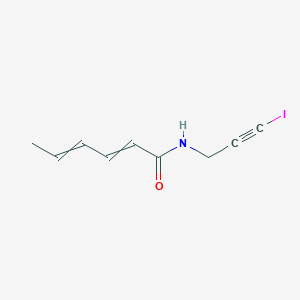

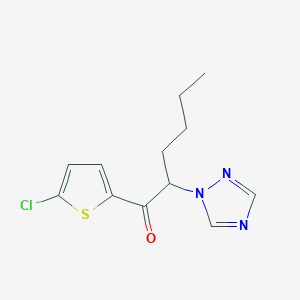
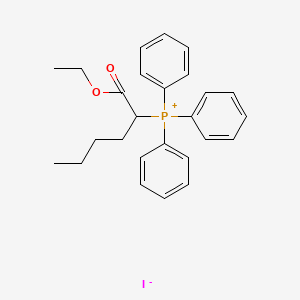
![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)
![1,1'-[2-(Phenylsulfanyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14508422.png)


